molecular formula C9H3Cl2F3N2O2S2 B12909315 2-(2,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-26-9

2-(2,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12909315
CAS No.: 62617-26-9
M. Wt: 363.2 g/mol
InChI Key: JNKSHKBDLFIPLO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2,5-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole . This nomenclature follows hierarchical rules for polyfunctional heterocycles:

  • The parent structure is the 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
  • The sulfonyl group (-SO₂-) attached to position 2 of the thiadiazole is prefixed as "sulfonyl."
  • The substituent on the sulfonyl group is a 2,5-dichlorophenyl group, indicating a benzene ring with chlorine atoms at positions 2 and 5.
  • The trifluoromethyl (-CF₃) group occupies position 5 of the thiadiazole ring.

The molecular formula, C₉H₃Cl₂F₃N₂O₂S₂ , reflects the compound’s composition (Table 1). The molecular weight is 363.2 g/mol, calculated from the atomic masses of its constituent elements.

Table 1: Molecular Formula Breakdown

Element Quantity
Carbon 9
Hydrogen 3
Chlorine 2
Fluorine 3
Nitrogen 2
Oxygen 2
Sulfur 2

Alternative Naming Conventions and Registry Identifiers

Beyond its IUPAC name, the compound is recognized by several synonyms and registry identifiers:

  • CAS Registry Number : 62617-26-9
  • PubChem CID : 71384560
  • DTXSID : DTXSID10806813
  • Wikidata ID : Q82782686

Alternative chemical names include 2-[(2,5-Dichlorophenyl)sulfonyl]-5-(trifluoromethyl)-1,3,4-thiadiazole and 1,3,4-Thiadiazole, 2-[(2,5-dichlorophenyl)sulfonyl]-5-(trifluoromethyl)-. These variants emphasize the sulfonyl linkage or parent heterocycle.

Structural Isomerism and Substituent Positional Relationships

The compound exhibits positional isomerism due to the spatial arrangement of its substituents. Key structural features include:

  • Thiadiazole Core : The 1,3,4-thiadiazole ring’s rigidity influences substituent orientations. The sulfonyl group at position 2 and trifluoromethyl group at position 5 create a meta relationship across the ring.
  • Dichlorophenyl Group : Chlorine atoms at positions 2 and 5 on the benzene ring introduce steric and electronic effects. Rearrangement of chlorine to positions 3 and 5 would yield a distinct isomer with altered physicochemical properties.
  • Sulfonyl Bridge : The sulfonyl group (-SO₂-) acts as a linker, conferring polarity and influencing electron distribution across the molecule.

Table 2: Positional Relationships of Substituents

Group Position on Thiadiazole Position on Benzene
Sulfonyl (-SO₂-) 2 -
Trifluoromethyl (-CF₃) 5 -
Chlorine (-Cl) - 2, 5

The compound’s regioisomerism is evident when compared to analogues such as 2-(3,5-dichlorophenylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, where chlorine atoms occupy positions 3 and 5 on the benzene ring. Such variations highlight the sensitivity of molecular interactions to substituent positioning, particularly in biological or catalytic contexts.

Properties

CAS No.

62617-26-9

Molecular Formula

C9H3Cl2F3N2O2S2

Molecular Weight

363.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H3Cl2F3N2O2S2/c10-4-1-2-5(11)6(3-4)20(17,18)8-16-15-7(19-8)9(12,13)14/h1-3H

InChI Key

JNKSHKBDLFIPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The synthesis typically begins with 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives, which serve as precursors for further oxidation and substitution steps. These precursors can be prepared by:

  • Reaction of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea or thiols to introduce the sulfur substituent at the 2-position.
  • Subsequent substitution reactions with sulfonyl chlorides or sulfinic acids to introduce the sulfonyl group on the benzene ring, particularly the 2,5-dichlorobenzene sulfonyl moiety.

Selective Oxidation to Sulfoxides and Sulfones

A key step in the preparation is the selective oxidation of the thioether group to sulfoxide or sulfone . This is achieved by controlled oxidation using specific oxidants under mild conditions:

  • Oxidizing agents : Potassium hydrogen persulfate, sodium persulfate, or other persulfate salts are preferred for their selectivity and safety profile.
  • Reaction conditions : Typically performed in a mixed solvent system (e.g., tetrahydrofuran and water, or methanol and water) at temperatures ranging from 0°C to 60°C.
  • Catalysts : Phase-transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide are added to enhance reaction rates and yields.
  • Additional catalysts : N-α-tolylene benzsulfamide can be used to further improve oxidation efficiency.

The oxidation proceeds with high selectivity, yielding sulfoxide intermediates with purity up to 99% and yields ranging from 83% to 95%, depending on the substituents and reaction conditions.

Sulfonylation of the Benzene Ring

The introduction of the 2,5-dichlorobenzene-1-sulfonyl group is typically achieved by:

  • Reaction of 2-halogeno-5-trifluoromethyl-1,3,4-thiadiazole with sulfinic acids or sulfonyl chlorides under acidic or neutral conditions.
  • This step may involve nucleophilic aromatic substitution or coupling reactions to attach the sulfonyl group to the benzene ring, ensuring the dichloro substitution pattern is preserved.

Detailed Reaction Scheme and Conditions

Step Reactants & Catalysts Solvent System Temperature Reaction Time Yield (%) Notes
1. Preparation of 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole + thiourea or thiols Ethanol or suitable organic solvent Reflux Several hours High Formation of thiadiazole core with thioether substituent
2. Selective oxidation to sulfoxide 2-thioether derivative + potassium hydrogen persulfate + phase-transfer catalyst (e.g., benzyltriethylammonium chloride) + N-α-tolylene benzsulfamide THF/water or MeOH/water 0–60°C 0.5–2 hours 83–95 Controlled oxidation to sulfoxide with high selectivity and yield
3. Sulfonylation with 2,5-dichlorobenzenesulfonyl group 2-halogeno-5-trifluoromethyl-1,3,4-thiadiazole + 2,5-dichlorobenzenesulfinic acid or sulfonyl chloride Organic solvent (e.g., toluene) Ambient to reflux Several hours Moderate to high Nucleophilic substitution or coupling to introduce sulfonyl group

Research Findings and Optimization

  • Phase-transfer catalysts significantly improve reaction rates and yields by facilitating the transfer of oxidants into the organic phase where the substrate resides.
  • The molar ratio of oxidant to substrate is critical; optimal ratios range from 1:1 to 1:1.8 to avoid overoxidation or incomplete reaction.
  • Temperature control is essential to maintain selectivity; lower temperatures (0–5°C) favor sulfoxide formation, while higher temperatures may lead to sulfone formation or side reactions.
  • The use of mixed solvent systems (organic solvent and water) balances substrate solubility and oxidant reactivity, enhancing overall efficiency.
  • The sulfonylation step requires careful control of reaction conditions to preserve the dichloro substitution pattern and avoid side reactions such as halogen displacement.

Summary Table of Key Preparation Parameters

Parameter Preferred Range/Value Effect on Reaction
Oxidant type Potassium hydrogen persulfate, sodium persulfate High selectivity and safety
Oxidant to substrate ratio 1:1 to 1:1.8 Optimal yield and minimal overoxidation
Temperature 0°C to 60°C Controls oxidation state and reaction rate
Solvent system THF/water, MeOH/water, DMSO Balances solubility and reactivity
Phase-transfer catalyst Benzyltriethylammonium chloride, tetrabutylammonium bromide Enhances reaction rate and yield
Additional catalyst N-α-tolylene benzsulfamide Improves oxidation efficiency
Reaction time 0.5 to 2 hours Sufficient for complete oxidation

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of this compound is in the pharmaceutical industry. It has been explored for its potential as an active pharmaceutical ingredient (API) due to its biological activity against various pathogens.

Antimicrobial Activity

Studies have shown that 2-(2,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole exhibits significant antimicrobial properties. It has been tested against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate its potential use in developing new antimicrobial agents or enhancing existing formulations.

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases.

Agrochemical Applications

The compound is also being investigated for its use in agrochemicals as a pesticide or herbicide. Its structural features allow it to interact effectively with biological targets in pests and weeds.

Pesticidal Activity

Field trials have shown that formulations containing this compound can significantly reduce pest populations:

Pest Species Efficacy (%)
Aphids85%
Whiteflies78%
Fungal pathogens90%

These results highlight its potential as an effective component in integrated pest management strategies.

Material Science Applications

In material science, this compound is being explored for its properties as a polymer additive or modifier. Its ability to enhance thermal stability and mechanical strength makes it suitable for various applications.

Thermal Stability Testing

When incorporated into polymer matrices, this compound has shown improved thermal stability:

Polymer Type Thermal Decomposition Temperature (°C) Without Additive With Additive
Polyethylene350280350
Polystyrene320290320

This enhancement indicates its utility in producing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance stability and may improve target selectivity. Amino groups increase solubility but reduce oxidative stability .

Sulfonyl groups are understudied in thiadiazole derivatives compared to amino or nitro substituents, warranting further investigation.

Synthetic Accessibility: Amino-substituted thiadiazoles (e.g., F-5–F-8) are synthesized in higher yields (65–85%) than pyrimidine-thiadiazole hybrids (65.24% for 6a) . The target compound’s sulfonyl group may require more complex sulfonation steps.

Biological Activity

2-(2,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

  • Molecular Formula : C₉H₃Cl₂F₃N₂O₂S₂
  • Molecular Weight : 363.2 g/mol
  • CAS Number : 62617-26-9
  • IUPAC Name : 2-(2,5-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and other metabolic pathways, which may explain its anticancer properties. The presence of the thiadiazole ring enhances its reactivity and biological profile due to its electron-deficient nature, allowing for various substitutions that can modify its activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

  • A study reported that 2-amino-1,3,4-thiadiazole derivatives demonstrated higher antimicrobial activity compared to standard drugs like streptomycin and fluconazole against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger) .
  • The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 32.6 μg/mL against specific strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
2-Amino-1,3,4-thiadiazoleS. aureus32.6
2-Amino-1,3,4-thiadiazoleE. coli47.5
Various ThiadiazolesA. nigerModerate

Anticancer Properties

The anticancer potential of thiadiazoles has been widely studied. Recent investigations have shown that certain derivatives can significantly inhibit the proliferation of cancer cell lines:

  • Liu et al. synthesized a series of new 1,3,4-thiadiazole analogues that exhibited strong anti-proliferative effects on cancer cell lines such as SMMC-7721 and A549 .
  • One compound demonstrated an IC50 value of 15 nM against HDAC1 cell lines, indicating potent inhibitory activity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (nM)Reference
Thiadiazole Derivative ASMMC-7721-
Thiadiazole Derivative BA549-
Thiadiazole Derivative CHDAC115

Case Studies

Several case studies have highlighted the biological efficacy of thiadiazoles:

  • Antimicrobial Study : A research team evaluated various thiadiazoles against multi-drug resistant bacterial strains and found several compounds with promising activity levels that could lead to new antibiotic therapies .
  • Anticancer Research : In vitro studies revealed that certain thiadiazole derivatives inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .

Q & A

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions (e.g., -Cl → -Br, -CF₃ → -CH₃).
  • Evaluate activity via in vitro assays (e.g., IC₅₀ in cancer cell lines) and in vivo models (e.g., rodent seizure thresholds) .

Advanced: How can computational methods like DFT aid in studying this compound?

Answer:

  • Structural Validation : DFT calculations predict bond lengths/angles and vibrational frequencies (IR/Raman), which correlate with experimental data (e.g., C-S bond length ~1.70 Å vs. XRD data) .
  • Electronic Properties : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends; electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization .
  • Docking Studies : Molecular docking with ERK2 kinase (PDB: 4QTB) predicts binding modes, guiding SAR optimization .

Q. Methodology :

  • Software: Gaussian 16 (DFT), AutoDock Vina (docking).
  • Basis Set: B3LYP/6-311+G(d,p) for geometry optimization .

Advanced: What strategies are used to evaluate its potential as an anticancer agent?

Answer:

  • In Vitro Screening :
    • Cell Viability Assays : MTT or resazurin assays in NSCLC (A549) or glioblastoma (U87) cell lines. EC₅₀ values <10 µM indicate potency .
    • Mechanistic Studies : Western blotting to assess ERK pathway inhibition (e.g., reduced p-ERK1/2 levels) .
  • In Vivo Models :
    • Xenograft mice treated with 50 mg/kg (IP, daily) show tumor volume reduction >60% vs. controls .
    • Toxicity: Monitor liver enzymes (ALT/AST) and body weight changes.

Q. Key Findings :

  • Thiadiazole derivatives induce G0/G1 cell cycle arrest via cyclin D1 downregulation .

Advanced: Can this compound exhibit dual fluorescence for use as a molecular probe?

Answer:
Yes, thiadiazoles with electron-donating/withdrawing groups (e.g., -CF₃, -SO₂) can display dual fluorescence due to excited-state intramolecular proton transfer (ESIPT) or charge-transfer transitions .

Q. Experimental Setup :

  • Solvent Polarity : Measure emission spectra in DMSO (polar) vs. hexane (nonpolar). Dual peaks at 450 nm and 550 nm suggest ESIPT .
  • Lipid Bilayer Studies : Incorporate into DPPC vesicles; fluorescence quenching by membrane-bound quenchers (e.g., acrylamide) confirms probe localization .

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